One of the primary research areas involving 2,3-dimethylpyrazine is food science and flavoring. This compound naturally occurs in various food items, including:
Researchers are interested in understanding the role of 2,3-dimethylpyrazine in flavor perception and its potential use as a natural flavoring agent in food products.
Another area of research explores the potential antimicrobial properties of 2,3-dimethylpyrazine. Studies have shown that it exhibits activity against certain bacteria and fungi, suggesting its potential use as a food preservative or in the development of new antimicrobial agents [, ]. However, further research is needed to determine its efficacy and safety in various applications.
Preliminary research also suggests potential applications of 2,3-dimethylpyrazine in other areas, including:
2,3-Dimethylpyrazine is an organic compound classified as a pyrazine, characterized by its six-membered aromatic heterocyclic structure containing two nitrogen atoms at positions 1 and 4, and four carbon atoms. Its chemical formula is , and it has a molecular weight of approximately 108.14 g/mol. The compound is known for its distinct almond, butter, and caramel flavor profiles, making it significant in the food industry as a flavoring agent. It occurs naturally in various foods such as baked potatoes, black and green teas, roasted barley, and asparagus .
Several synthesis methods exist for producing 2,3-dimethylpyrazine:
2,3-Dimethylpyrazine is widely used in various applications:
2,3-Dimethylpyrazine shares structural similarities with several other alkylpyrazines:
Compound Name | Chemical Formula | Unique Characteristics |
---|---|---|
2-Methylpyrazine | Found in roasted sesame; stronger nutty aroma | |
2,5-Dimethylpyrazine | Present in asparagus; used as a flavor additive | |
2,6-Dimethylpyrazine | Common in baked potatoes; contributes to savory flavors | |
2,3,5,6-Tetramethylpyrazine | Found in fermented foods; more complex flavor profile |
What sets 2,3-dimethylpyrazine apart from its analogs is its specific flavor profile that combines notes of almond and caramel while being naturally present in a variety of foods. Its unique synthesis methods also contribute to its distinct market presence compared to other alkylpyrazines that may rely more heavily on industrial processes or specific raw materials .
2,3-Dimethylpyrazine (CAS 5910-89-4) is a heterocyclic organic compound belonging to the pyrazine family. Its molecular formula, $$ \text{C}6\text{H}8\text{N}_2 $$, reflects a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, with methyl groups substituted at positions 2 and 3. The systematic IUPAC name, 2,3-dimethylpyrazine, unambiguously describes this substitution pattern.
The compound’s planar structure is stabilized by aromaticity, with bond angles and lengths consistent with conjugated $$\pi$$-systems. Key physical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 108.14 g/mol | |
Boiling Point | 156°C | |
Melting Point | 11–13°C | |
Density (25°C) | 1.022 g/mL | |
Refractive Index ($$n_D^{20}$$) | 1.507 |
The SMILES notation CC1=NC=CN=C1C and InChI key OXQOBQJCDNLAPO-UHFFFAOYSA-N provide standardized representations of its structure.
Beyond its IUPAC name, 2,3-dimethylpyrazine is recognized by numerous synonyms, reflecting its historical and industrial relevance:
Identifier Type | Value | Source |
---|---|---|
CAS Registry Number | 5910-89-4 | |
EC Number | 227-630-0 | |
FEMA Number | 3271 | |
Common Synonyms | 2,3-Dimethyl-1,4-diazine; FEMA 3271; CCRIS 2928 |
These identifiers underscore its widespread use in regulatory and industrial contexts, particularly in flavor chemistry.
2,3-Dimethylpyrazine is a valuable heterocyclic compound characterized by its distinctive aromatic structure containing two nitrogen atoms in a six-membered ring with methyl groups at positions 2 and 3 [1]. This compound has garnered significant attention in scientific research due to its unique chemical properties and various applications [2]. The synthesis of 2,3-dimethylpyrazine can be achieved through several methodologies, with oxidative dehydrogenation representing one of the most efficient chemical approaches [4] [8].
The efficiency of 2,3-dimethylpyrazine synthesis via oxidative dehydrogenation is heavily dependent on the catalytic systems employed [1] [4]. Various catalysts have been developed and optimized to enhance the yield and selectivity of this reaction [8]. Among these, metal-based catalysts have shown remarkable performance in facilitating the oxidative dehydrogenation process [6].
Zinc-chromium oxide (Zn-Cr-O) catalysts have demonstrated significant efficacy in the dehydrocyclization reactions leading to 2,3-dimethylpyrazine formation [1]. These catalysts operate optimally at elevated temperatures of approximately 375°C under atmospheric pressure, with reaction durations typically around 6 hours [1]. The reaction is conducted in a fixed-bed vertical quartz reactor, which provides the necessary controlled environment for the dehydrocyclization process [1].
Copper-based catalytic systems have also shown promising results in the synthesis of 2,3-dimethylpyrazine [2] [8]. Copper iodide (CuI) in combination with lithium chloride (LiCl) facilitates aerobic oxidative coupling reactions at relatively lower temperatures (120°C) compared to Zn-Cr-O catalysts [8]. This catalytic system utilizes oxygen as an oxidant and typically requires longer reaction times of approximately 15 hours [8]. The addition of LiCl significantly improves the efficiency of the reaction, with only trace amounts of the desired product formed in its absence [8].
Rhodium-based catalysts represent another important class of catalytic systems for 2,3-dimethylpyrazine synthesis [15]. The [Rh(cod)Cl]₂/dppe/K₃PO₄ catalytic system has demonstrated complete regioselectivity in the C-H ortho-alkylation reactions leading to pyrazine derivatives [15]. This system operates at 160°C, though the reaction time can vary depending on the specific substrates and conditions [15]. An improved variant of this catalyst, [Rh(cod)Cl]₂/dAr^F^pe, operates at lower temperatures (120°C) and provides higher yields compared to the dppe system [15].
Table 1: Catalytic Systems and Reaction Optimization for 2,3-Dimethylpyrazine Synthesis
Catalytic System | Reaction Type | Temperature (°C) | Pressure | Reaction Time (h) | Key Features |
---|---|---|---|---|---|
Zn-Cr-O catalysts | Dehydrocyclization | 375 | Atmospheric | 6 | Fixed bed vertical quartz reactor |
CuI/LiCl | Aerobic oxidative coupling | 120 | O₂ atmosphere | 15 | Oxygen as oxidant |
[Rh(cod)Cl]₂/dppe/K₃PO₄ | C-H ortho-Alkylation | 160 | Not specified | Variable | Complete regioselectivity |
[Rh(cod)Cl]₂/dAr^F^pe | C-H ortho-Alkylation | 120 | Not specified | Variable | Higher yields than dppe system |
DDQ/NaNO₂ | Oxidative dehydrogenation | 120 | 1.3 MPa O₂ | 8 | High efficiency and selectivity |
The optimization of reaction parameters plays a crucial role in maximizing the yield and selectivity of 2,3-dimethylpyrazine synthesis [1] [6]. Temperature control is particularly important, as higher temperatures generally accelerate the reaction but may lead to unwanted side products [21]. The optimal temperature range varies depending on the catalytic system employed, with Zn-Cr-O catalysts requiring significantly higher temperatures compared to copper and rhodium-based systems [1] [8] [15].
Pressure conditions also influence the reaction outcome, with some systems operating under atmospheric pressure while others require oxygen-enriched environments or elevated pressures [1] [21]. For instance, the DDQ/NaNO₂ catalytic system operates under 1.3 MPa O₂ pressure, providing high efficiency and selectivity in the oxidative dehydrogenation process [21].
Reaction time optimization is another critical factor, with different catalytic systems requiring varying durations to achieve optimal yields [1] [8]. While Zn-Cr-O catalysts typically require around 6 hours, copper-based systems may need up to 15 hours for complete reaction [1] [8]. The rhodium-based catalysts show variable reaction times depending on the specific conditions and substrates [15].
The choice of solvent significantly impacts the efficiency and selectivity of 2,3-dimethylpyrazine synthesis [8] [10]. Different solvents provide varying levels of solubility for reactants and catalysts, influence reaction rates, and affect product isolation [10]. The selection of appropriate solvents must consider factors such as boiling point, volatility, and compatibility with the catalytic system [10].
Water serves as an environmentally friendly solvent for the dehydrocyclization of glycerol and ethylenediamine in the presence of Zn-Cr-O catalysts [1]. This reaction is typically conducted at 375°C under atmospheric pressure, with water providing a suitable medium for the high-temperature transformation [1]. The use of water aligns with green chemistry principles, reducing the environmental impact of the synthesis process [1].
Methanol has been employed as a solvent for reactions involving copper chloride and 2,3-dimethylpyrazine, particularly in the formation of coordination compounds [2]. These reactions are typically conducted at room temperature, with methanol providing good solubility for both the metal salt and the pyrazine compound [2]. The relatively low boiling point of methanol (64.7°C) facilitates easy removal during product isolation [10].
A mixture of dimethyl acetamide (DMA) and triethylamine (Et₃N) in a 2:1 ratio has shown excellent results in copper-catalyzed aerobic oxidative coupling reactions leading to pyrazine derivatives [8]. This solvent system operates at 120°C under oxygen atmosphere, with the addition of triethylamine enhancing the reaction efficiency [8]. When DMA was used as the sole solvent, the yield of the desired product was slightly lower, highlighting the importance of the solvent mixture composition [8].
Table 2: Solvent Selection and Process Parameters for 2,3-Dimethylpyrazine Synthesis
Solvent | Application | Process Parameters | Advantages |
---|---|---|---|
Water | Dehydrocyclization of glycerol and ethylenediamine | 375°C, atmospheric pressure | Environmentally friendly |
Methanol | CuCl and 2,3-dimethylpyrazine coordination | Room temperature | Good solubility for coordination compounds |
Dimethyl acetamide (DMA)/Et₃N (2:1) | Copper-catalyzed aerobic oxidative coupling | 120°C, O₂ atmosphere | Improved reaction efficiency |
Ethanol | Crystallization solvent | Purification step | Effective for product purification |
Tetrahydrofuran (THF) | General pyrazine synthesis | Variable | Good solubility for various reactants |
Process parameters such as temperature, pressure, and reaction time must be carefully controlled to achieve optimal results in 2,3-dimethylpyrazine synthesis [1] [10]. The temperature requirements vary significantly depending on the synthetic approach and solvent system employed [1] [8]. While water-based dehydrocyclization reactions require temperatures as high as 375°C, copper-catalyzed processes in DMA/Et₃N can be conducted at much lower temperatures (120°C) [1] [8].
Pressure conditions also play a crucial role in the reaction outcome [1] [21]. Some processes operate under atmospheric pressure, while others require oxygen-enriched environments or elevated pressures to facilitate the oxidative dehydrogenation process [1] [21]. The oxygen atmosphere is particularly important for aerobic oxidative coupling reactions, providing the necessary oxidant for the transformation [8].
The selection of appropriate process parameters must consider the stability of reactants, intermediates, and catalysts under the reaction conditions [8] [10]. For instance, some catalytic systems may degrade at elevated temperatures, necessitating milder conditions despite potentially slower reaction rates [15]. Similarly, certain solvents may undergo decomposition or side reactions at high temperatures, affecting the purity and yield of the final product [10].
In addition to chemical synthesis methods, 2,3-dimethylpyrazine can be produced through microbial biosynthesis pathways [5] [14]. These biological routes offer several advantages, including milder reaction conditions, potential for higher selectivity, and reduced environmental impact compared to traditional chemical synthesis [16]. Microbial biosynthesis of 2,3-dimethylpyrazine primarily involves fermentation processes utilizing specific bacterial strains [14].
Bacillus subtilis has emerged as a prominent microorganism for the biosynthesis of 2,3-dimethylpyrazine and related alkylpyrazines [5] [14]. This gram-positive bacterium possesses the enzymatic machinery necessary for converting amino acid precursors into pyrazine derivatives through a series of biochemical transformations [5]. The fermentation mechanisms involve specific enzymes, intermediates, and reaction conditions that collectively facilitate the formation of 2,3-dimethylpyrazine [18].
The biosynthesis of 2,3-dimethylpyrazine in Bacillus subtilis begins with L-threonine as the primary substrate, which serves as both a carbon and nitrogen source [5] [18]. High concentrations of L-threonine in the fermentation medium have been shown to improve the yield of pyrazine derivatives, highlighting the importance of substrate availability in the biosynthetic process [18] [20].
L-threonine-3-dehydrogenase (TDH) plays a crucial role in the initial step of the biosynthetic pathway [5]. This enzyme catalyzes the conversion of L-threonine to 2-amino-3-ketobutyrate, with a specific activity of approximately 0.15 U/mg [5]. The reaction involves the oxidation of the hydroxyl group at the beta position of L-threonine, utilizing nicotinamide adenine dinucleotide (NAD+) as a cofactor [5] [18].
The resulting 2-amino-3-ketobutyrate is an unstable intermediate that undergoes spontaneous decarboxylation to form aminoacetone [5] [18]. This decarboxylation process occurs rapidly under physiological conditions, leading to the accumulation of aminoacetone as a key building block for pyrazine formation [18]. The conversion of 2-amino-3-ketobutyrate to aminoacetone represents a critical junction in the biosynthetic pathway, as it directs the carbon flux toward pyrazine synthesis rather than other potential metabolic routes [18].
Table 3: Bacillus subtilis Fermentation Mechanisms for 2,3-Dimethylpyrazine Production
Mechanism Component | Details | Function | Notes |
---|---|---|---|
Substrate | L-threonine | Primary carbon and nitrogen source | High L-threonine concentrations improve yield |
Key Enzyme | L-threonine-3-dehydrogenase (TDH) | Catalyzes conversion of L-threonine to 2-amino-3-ketobutyrate | Specific activity: 0.15 U/mg |
Intermediate | 2-amino-3-ketobutyrate | Unstable intermediate that undergoes spontaneous decarboxylation | Rapid conversion to aminoacetone |
Secondary Intermediate | Aminoacetone | Key building block for pyrazine formation | Two molecules condense to form dihydropyrazine |
Final Product | 2,3-Dimethylpyrazine | Final aromatic compound | Formed after oxidation of dihydropyrazine |
Reaction Conditions | pH-dependent, non-enzymatic final step | Affects condensation and cyclization efficiency | Moderate temperature important for synthesis |
The formation of 2,3-dimethylpyrazine from aminoacetone involves a series of non-enzymatic reactions [18] [20]. Two molecules of aminoacetone undergo spontaneous condensation to form 2,5-dimethyl-3,6-dihydropyrazine (DHP) [20]. This condensation reaction is pH-dependent and represents a critical step in the biosynthetic pathway [18]. The dihydropyrazine intermediate subsequently undergoes oxidation and tautomerization to form the aromatic 2,3-dimethylpyrazine structure [20].
The final oxidation step from dihydropyrazine to 2,3-dimethylpyrazine occurs spontaneously under aerobic conditions, though the efficiency of this transformation can be influenced by various factors including temperature, pH, and oxygen availability [18] [20]. Moderate temperatures have been found to be important for the synthesis, as excessively high temperatures may lead to degradation of intermediates or formation of unwanted byproducts [20].
Research has shown that inactivation of 2-amino-3-ketobutyrate coenzyme A ligase (KBL) can improve the production of 2,3-dimethylpyrazine in Bacillus subtilis [18]. This enzyme normally catalyzes the conversion of 2-amino-3-ketobutyrate to glycine and acetyl-CoA, diverting the carbon flux away from aminoacetone formation [18]. By reducing KBL activity, more 2-amino-3-ketobutyrate becomes available for decarboxylation to aminoacetone, ultimately leading to increased pyrazine production [18].
The biocatalytic synthesis of 2,3-dimethylpyrazine involves the utilization of various precursors through enzymatic and non-enzymatic transformations [5] [13]. These biocatalytic routes offer advantages such as mild reaction conditions, high selectivity, and potential for sustainable production [13] [16]. The selection and efficient utilization of appropriate precursors are crucial for maximizing the yield and purity of the final product [16] [20].
L-threonine serves as a primary precursor in the biocatalytic synthesis of 2,3-dimethylpyrazine, providing both carbon and nitrogen atoms for the pyrazine ring structure [5] [18]. The direct utilization of this amino acid represents an efficient approach, as it can be readily obtained from renewable resources or produced through fermentation processes [18] [20]. The TDH-mediated dehydrogenation of L-threonine initiates the biosynthetic pathway, with yields of up to 20.2% reported for related compounds such as 3-ethyl-2,5-dimethylpyrazine (EDMP) [20].
Aminoacetone, derived from L-threonine decarboxylation, serves as a key intermediate in various biocatalytic routes for pyrazine synthesis [18] [20]. This compound undergoes spontaneous condensation to form dihydropyrazine derivatives, which subsequently oxidize to the corresponding pyrazines [20]. While aminoacetone provides versatility as a precursor for different pyrazine structures, its instability presents challenges for storage and handling [20].
The 2,5-dimethyl-3,6-dihydropyrazine (DHP) intermediate formed from aminoacetone condensation represents another important precursor in the biocatalytic pathway [20]. This compound readily undergoes oxidation and tautomerization to form stable aromatic systems, including 2,3-dimethylpyrazine [20]. The transformation from DHP to the final pyrazine product occurs spontaneously under aerobic conditions, though the efficiency can be enhanced through controlled oxidation processes [20].
Table 4: Precursor Utilization in Biocatalytic Routes for 2,3-Dimethylpyrazine Synthesis
Precursor | Biocatalytic Route | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
L-threonine | TDH-mediated dehydrogenation | Up to 20.2 (for EDMP) | Direct utilization of amino acid | CoA concentration affects pathway |
Aminoacetone | Spontaneous condensation | Not specified | Intermediate for various pyrazines | Unstable intermediate |
2,5-dimethyl-3,6-dihydropyrazine (DHP) | Oxidation/tautomerization | Variable | Forms stable aromatic system | Requires oxidation step |
Ethylenediamine + Glycerol | Dehydrocyclization with Zn-Cr-O catalyst | Not specified | Environmentally friendly approach | High temperature required |
Simple ketones + Diamines | Copper-catalyzed aerobic oxidative C–H/N–H coupling | Moderate to high | Broad substrate scope | Requires metal catalyst |
Alternative precursor combinations have also been explored for 2,3-dimethylpyrazine synthesis [1] [8]. Ethylenediamine and glycerol can undergo dehydrocyclization in the presence of Zn-Cr-O catalysts to form pyrazine derivatives [1]. This approach offers environmental advantages by utilizing potentially renewable resources, though the high temperatures required (375°C) present energy efficiency challenges [1].
Simple ketones and diamines represent another class of precursors for biocatalytic pyrazine synthesis [8] [13]. These compounds can undergo copper-catalyzed aerobic oxidative C–H/N–H coupling to form various pyrazine structures with moderate to high yields [8]. This approach offers broad substrate scope, allowing for the synthesis of diverse pyrazine derivatives by varying the ketone and diamine components [8] [13]. However, the requirement for metal catalysts may limit the sustainability of this biocatalytic route [8].
Recent advances in biocatalytic approaches have explored the use of transaminases for pyrazine synthesis [13]. These enzymes catalyze the amination of α-diketones to form α-amino ketones, which can subsequently undergo oxidative dimerization to form pyrazines [13]. This methodology represents a promising direction for the biocatalytic synthesis of 2,3-dimethylpyrazine and related compounds, offering potential advantages in terms of selectivity and mild reaction conditions [13].
Flammable;Irritant